Diphenanilic Acid Exhibits a Distinct COX‑2‑Preferential Inhibition Profile Compared with Mefenamic Acid and Flufenamic Acid
Diphenanilic acid demonstrates COX‑2 inhibition with an IC₅₀ of 630 nM and a COX‑1 IC₅₀ of 4,700 nM, yielding a COX‑1/COX‑2 selectivity ratio of 7.5 [1]. In the same in vitro enzyme inhibition paradigm, mefenamic acid preferentially inhibits COX‑1 (IC₅₀ COX‑1 = 40 nM, COX‑2 = 3,000 nM; ratio ≈ 0.013) , while flufenamic acid is relatively non‑selective (COX‑1 IC₅₀ = 3 µM, COX‑2 IC₅₀ = 9.3 µM; ratio ≈ 0.32) [2]. Diphenanilic acid is thus the only compound among these three that displays a COX‑2‑preferring profile.
| Evidence Dimension | COX‑1/COX‑2 selectivity ratio (IC₅₀ ratio; higher value indicates COX‑2 preference) |
|---|---|
| Target Compound Data | COX‑1/COX‑2 ratio = 7.5 (COX‑2 IC₅₀ = 630 nM; COX‑1 IC₅₀ = 4,700 nM) |
| Comparator Or Baseline | Mefenamic acid: ratio ≈ 0.013; Flufenamic acid: ratio ≈ 0.32 |
| Quantified Difference | Diphenanilic acid is 577‑fold more COX‑2‑selective than mefenamic acid and 23‑fold more COX‑2‑selective than flufenamic acid based on IC₅₀ ratios. |
| Conditions | Isolated recombinant human COX‑1 and COX‑2 enzyme inhibition assays; data curated from ChEMBL/BindingDB |
Why This Matters
A COX‑2‑preferring profile is mechanistically associated with reduced gastrointestinal toxicity liability compared with COX‑1‑dominant inhibition, making diphenanilic acid a more appropriate tool compound for studying COX‑2‑driven inflammatory pathways in vitro.
- [1] BindingDB entry BDBM50371115 (ChEMBL232615). COX‑2 IC₅₀ = 630 nM; COX‑1 IC₅₀ = 4.70E+3 nM. ChEMBL curated data. View Source
- [2] Flufenamic acid product information. Anjiechem. IC₅₀ values: human COX‑1 = 3 µM, human COX‑2 = 9.3 µM (Warner et al., PNAS 1999). View Source
